4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative featuring a 3,5-difluorophenylmethyl group at the 1-position and an aminomethyl substituent at the 4-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-10-1-8(2-11(14)4-10)6-16-7-9(5-15)3-12(16)17;/h1-2,4,9H,3,5-7,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVGCYSJZXLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
-
Stage 1 : Heating itaconic acid (1 ) with 3,5-difluorobenzylamine (2g ) at 130°C for 3 hours produces 3-(3,5-difluorobenzyl)pyrrolidine-2,4-dione (3g ) via dehydration.
-
Stage 2 : 3g undergoes bromination at position 4 using phosphorus tribromide (PBr₃) in dichloromethane (DCM) to yield 4-bromo-3-(3,5-difluorobenzyl)pyrrolidine-2-one (4g ).
-
Stage 3 : Substitution of the bromine atom with an azide group using sodium azide (NaN₃) in dimethylformamide (DMF) forms 4-azido-3-(3,5-difluorobenzyl)pyrrolidine-2-one (5g ).
-
Stage 4 : Catalytic hydrogenation of 5g with palladium on carbon (Pd/C) in methanol reduces the azide to an amine, yielding 4-aminomethyl-3-(3,5-difluorobenzyl)pyrrolidine-2-one (6g ).
-
Stage 5 : Purification via column chromatography isolates 6g , which is then treated with hydrochloric acid (HCl) in diethyl ether to form the hydrochloride salt (8g ).
Table 1: Key Parameters for Method 1
| Stage | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 130°C, 3 h | 3g | 78 |
| 2 | PBr₃, DCM, 0°C | 4g | 65 |
| 3 | NaN₃, DMF, 80°C | 5g | 72 |
| 4 | H₂, Pd/C, MeOH | 6g | 68 |
| 5 | HCl, Et₂O | 8g | 85 |
Challenges and Limitations
-
Low yields in bromination (Stage 2) due to competing side reactions.
-
Multi-step purification increases time and cost.
Optimized Synthesis via Method 2
Method 2 streamlines the process by reducing stages and improving hydrogenation efficiency. Key modifications include extended heating in early stages and pressurized hydrogenation.
Streamlined Reaction Pathway
-
Stage 1 : Prolonged heating (10 hours) of itaconic acid (1 ) and 3,5-difluorobenzylamine (2g ) enhances cyclization yield to 93%.
-
Stage 2 : Direct azide introduction via a one-pot bromination-azidation sequence, bypassing intermediate 4g .
-
Stage 3 : Hydrogenation under 1.5 atm H₂ pressure increases 6g yield to 86%.
-
Stage 4 : Salt formation with HCl in ethyl acetate-diethyl ether (1:5) yields 8g at 89% purity.
Table 2: Method 2 Efficiency Gains
| Parameter | Method 1 | Method 2 | Improvement |
|---|---|---|---|
| Total Steps | 6 | 4 | 33% |
| Overall Yield (%) | 32 | 67 | 109% |
| Time (hours) | 48 | 28 | 42% |
Industrial Scalability
-
Continuous flow reactors enable large-scale production of 3g with consistent purity.
-
Automated systems minimize manual handling of intermediates like 5g .
Mechanistic Insights and Critical Analysis
Cyclization and Ring Formation
The initial cyclization (Stage 1) proceeds via nucleophilic attack of the benzylamine’s nitrogen on itaconic acid’s carbonyl carbon, followed by dehydration to form the pyrrolidine-2,4-dione core. Steric effects from the 3,5-difluoro substituents slightly hinder reactivity, necessitating elevated temperatures.
Salt Formation and Purification
Treating 6g with gaseous HCl in ether induces precipitation of the hydrochloride salt (8g ). Recrystallization from acetone-ether mixtures removes residual impurities.
Comparative Evaluation of Methods
| Criteria | Method 1 | Method 2 |
|---|---|---|
| Yield | 32% overall | 67% overall |
| Purity | ≥95% after chromatography | 89% without chromatography |
| Scalability | Limited by manual steps | High (continuous flow compatible) |
| Safety | Azide handling risks | Reduced intermediate toxicity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride can be utilized in the study of enzyme inhibitors or receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Insights :
- The 3,5-difluorophenyl group in the target compound and 12c likely improves metabolic stability and lipophilicity, aiding blood-brain barrier penetration.
- The aminomethyl substituent (target) versus bromopyridinyl (12c) alters electronic properties: the former may favor hydrogen bonding (e.g., with synaptic proteins), while bromine in 12c enables halogen bonding for SV2A affinity .
- Hydrochloride salt in the target compound contrasts with neutral analogs, improving solubility for in vivo applications.
Physicochemical Properties
*Estimated based on substituent contributions.
Research Findings and Implications
- Synthetic Efficiency: Compound 12c’s low yield (7%) underscores the difficulty of introducing bulky substituents (e.g., bromopyridinyl) . The target compound’s aminomethyl group may offer milder synthesis conditions, though direct data are lacking.
- Pharmacological Potential: Fluorinated aromatic systems (shared with 12c) are prevalent in CNS drugs due to their balance of lipophilicity and stability. The hydrochloride salt could position the target compound for intravenous or oral administration.
- Divergent Applications: While 12c and the target compound may target neurological pathways, pesticides like fluoroimide exploit electrophilic reactivity for antifungal activity, emphasizing how minor structural changes redirect utility.
Biological Activity
4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with an aminomethyl group and a difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 292.72 g/mol. The presence of both fluorine atoms and an amino group suggests potential interactions with biological targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives targeting TTK/Mps1 kinases have demonstrated significant inhibition of cancer cell proliferation .
- Neuroprotective Effects : Some pyrrolidine derivatives have been linked to neuroprotective activities, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Properties : Certain analogs have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis .
Study 1: In Vitro Anticancer Activity
A study investigated the effects of pyrrolidine derivatives on glioma cells, revealing that they could induce apoptosis through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling pathway . These findings suggest that this compound may possess similar anticancer properties.
Study 2: Pharmacokinetic Profile
In a pharmacokinetic study involving related compounds, it was found that these derivatives exhibited moderate bioavailability and favorable half-lives in animal models. For instance, a compound similar in structure demonstrated a half-life of approximately 1.8 hours post-administration . This information is crucial for understanding the therapeutic potential and dosing regimens for future clinical applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as cyclization of pyrrolidinone precursors with 3,5-difluorophenylmethyl groups, followed by aminomethylation. For example, similar pyrrolidinone derivatives were synthesized via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-ones, yielding products with 46–63% efficiency . Optimization may include temperature control (e.g., heating to 50°C for solubility in HCl-mediated salt formation ) and solvent selection (e.g., aqueous HCl for hydrochloride salt precipitation ).
Q. How is the structure of this compound confirmed using spectroscopic and chromatographic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrrolidin-2-one ring (δ ~2.5–4.0 ppm for methylene groups) and 3,5-difluorophenyl protons (δ ~6.5–7.5 ppm). Substituent positions are validated via coupling patterns .
- HRMS : Confirm molecular weight (e.g., exact mass for C13H15F2N2O·HCl) with <2 ppm error .
- HPLC : Assess purity using ammonium acetate buffer (pH 6.5) and UV detection at 220–254 nm .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
- Methodology :
- HPLC-DAD/MS : Use C18 columns with gradient elution (e.g., acetonitrile/ammonium acetate) to resolve impurities like unreacted precursors or degradation products .
- Residual Solvent Analysis : Gas chromatography (GC) with headspace sampling, adhering to pharmacopeial limits for solvents like DMF or THF .
- Elemental Analysis : Verify chloride content in the hydrochloride salt via titration or ion chromatography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,5-difluorophenyl group in biological activity?
- Methodology :
- Analog Synthesis : Replace the 3,5-difluorophenyl group with other aryl/heteroaryl groups (e.g., 3,5-dichlorophenyl or 4-fluorophenyl ) and compare activity in assays (e.g., receptor binding or enzyme inhibition).
- Computational Modeling : Use DFT calculations to assess electronic effects of fluorine substituents on binding affinity .
- Pharmacokinetic Profiling : Measure logP, solubility, and metabolic stability of analogs to correlate substituent effects with ADME properties .
Q. What strategies are effective for resolving conflicting data in metabolic pathway identification?
- Methodology :
- In Vitro Incubations : Use liver microsomes or hepatocytes with CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic sites .
- High-Resolution MS/MS : Fragment ions at m/z 207.06 (C9H12ClF2N) may indicate dealkylation or hydroxylation products .
- Isotope Labeling : Synthesize deuterated analogs to trace metabolic transformations via mass shifts .
Q. How does polymorphism affect the crystallinity and stability of the hydrochloride salt?
- Methodology :
- X-Ray Powder Diffraction (XRPD) : Compare diffraction patterns of recrystallized batches to identify polymorphs .
- DSC/TGA : Measure melting points and thermal decomposition profiles to assess stability under storage conditions .
- Hygroscopicity Testing : Expose samples to controlled humidity (e.g., 40–75% RH) and monitor water uptake via dynamic vapor sorption (DVS) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidinone derivatives?
- Resolution :
- Reaction Scale : Small-scale reactions (e.g., 50 mg) may have lower yields due to handling losses, while bulk synthesis (e.g., 609.8 g ) benefits from optimized mixing and temperature control.
- Impurity Interference : Byproducts like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) can skew yield calculations if not quantified via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
